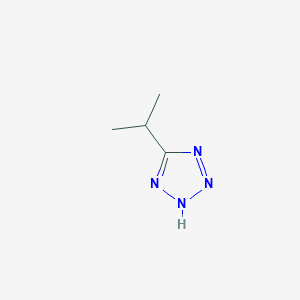

ISOPROPYL TETRAZOLE

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

5-propan-2-yl-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4/c1-3(2)4-5-7-8-6-4/h3H,1-2H3,(H,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFFXUEDBNNOGDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NNN=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80279035 | |

| Record name | 5-(propan-2-yl)-1H-1,2,3,4-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80279035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6280-28-0 | |

| Record name | NSC11107 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11107 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(propan-2-yl)-1H-1,2,3,4-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80279035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(propan-2-yl)-1H-1,2,3,4-tetrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Advanced Synthetic Methodologies for Isopropyl Tetrazole and Its Derivatives

[3+2] Cycloaddition Approaches

The [3+2] cycloaddition, or Huisgen cycloaddition, is a powerful tool for synthesizing 5-substituted 1H-tetrazoles. This reaction involves the union of a 1,3-dipole (an azide) with a dipolarophile (a nitrile) to form the five-membered tetrazole ring. While the reaction can proceed thermally, it often requires high temperatures and long reaction times, particularly for less reactive nitriles. acs.org Consequently, extensive research has focused on catalytic methods to overcome these activation barriers. nih.gov

The mechanism of tetrazole formation from nitriles and azides has been a subject of detailed investigation. Density functional theory (DFT) calculations have been employed to elucidate the reaction pathways. acs.org These studies have explored various potential mechanisms, including a concerted [3+2] cycloaddition and stepwise pathways involving either neutral or anionic azide (B81097) species. acs.orgresearchgate.net

Current understanding suggests that the reaction mechanism can be highly dependent on the reaction conditions. In nonprotic solvents, the reaction may proceed through either a direct cycloaddition or a two-step sequence initiated by the nucleophilic attack of the azide on the nitrile carbon, followed by cyclization. acs.org However, theoretical calculations propose a nitrile activation step that leads to an imidoyl azide intermediate, which then cyclizes to form the tetrazole. acs.orgresearchgate.net The activation barriers for this process are strongly correlated with the electron-withdrawing character of the substituent on the nitrile. researchgate.net In the presence of a proton source, a stepwise mechanism involving protonation of the nitrile nitrogen, followed by azide attack, is considered more favorable than a concerted cycloaddition. acs.org

A wide array of catalytic systems has been developed to improve the synthesis of 5-substituted tetrazoles, enhancing reaction rates, yields, and substrate scope under milder conditions.

Zinc(II) salts, particularly Zinc(II) chloride (ZnCl₂), are widely used, effective, and economical catalysts for the synthesis of 5-substituted 1H-tetrazoles from nitriles and sodium azide. organic-chemistry.orgorganic-chemistry.orgthieme-connect.com The catalytic activity of zinc(II) is attributed to its function as a Lewis acid, which coordinates to the nitrile nitrogen, thereby activating the cyano group for nucleophilic attack by the azide ion. nih.govorganic-chemistry.org This coordination significantly lowers the reaction barrier compared to the uncatalyzed process. nih.gov

The choice of solvent has a profound impact on the efficiency of ZnCl₂-catalyzed tetrazole synthesis. Aliphatic alcohols such as isopropanol (B130326), n-propanol, and n-butanol have been identified as particularly effective solvents for this transformation. organic-chemistry.orgorganic-chemistry.org Isopropanol, in particular, has proven to be a superior medium, providing excellent yields under relatively mild conditions. organic-chemistry.org One proposed mechanism in alcoholic solvents involves the zinc-catalyzed formation of an imino ether intermediate, which then readily reacts with sodium azide to yield the tetrazole. organic-chemistry.orgresearchgate.net The use of these alcoholic solvents allows the reaction to proceed efficiently without the need for high-pressure reactors, even for deactivated aliphatic nitriles. organic-chemistry.org

| Catalyst System | Substrate Type | Optimal Solvent | Key Findings | Reference |

| ZnCl₂ / NaN₃ | Thiocyanates | Isopropanol (i-PrOH) | Yields up to 92% were achieved; mild conditions and short reaction times. | organic-chemistry.org |

| ZnCl₂ / NaN₃ | Aromatic Nitriles | n-Propanol | Optimal temperature identified as 95°C. | organic-chemistry.org |

| ZnCl₂ / NaN₃ | Aliphatic Nitriles | n-Butanol | Optimal temperature identified as 110°C; effective for deactivated substrates. | organic-chemistry.orgthieme-connect.com |

| Zn salts / NaN₃ | Various Nitriles | Water | The reaction is broad in scope, accommodating aromatic, alkyl, and vinyl nitriles. | organic-chemistry.org |

Copper(II) species have emerged as highly effective catalysts for the [3+2] cycloaddition of nitriles with azides. scilit.com Various copper salts and complexes can be employed, often leading to high yields in short reaction times, sometimes facilitated by microwave heating. researchgate.net The proposed mechanism for copper catalysis involves the in situ formation of a copper azide species, which then undergoes the cycloaddition with the nitrile. scilit.com

Scandium triflate (Sc(OTf)₃) is another powerful Lewis acid catalyst used for this transformation. It has been shown to effectively catalyze the reaction between a range of aryl, aliphatic, and vinyl nitriles and sodium azide. thieme-connect.com These reactions are often performed in mixtures of isopropanol and water under microwave irradiation to achieve the best yields. researchgate.netthieme-connect.com

| Catalyst | Azide Source | Solvent(s) | Conditions | Key Features | Reference |

| Copper(II) salts | Trimethylsilyl (B98337) azide | DMF/MeOH | - | Good to high yields; proceeds via a copper azide intermediate. | scilit.com |

| Scandium triflate | Sodium azide | i-PrOH/Water | 160°C, 1h (MW) | Effective for aryl, aliphatic, and vinyl nitriles. | researchgate.netthieme-connect.com |

| Ytterbium triflate | Sodium azide | DMF | 120-140°C | High yields (up to 98%) for aryl, alkyl, and vinyl nitriles. | thieme-connect.com |

| Lead(II) chloride | Sodium azide | DMF | 120°C | Efficient for aromatic, aliphatic, and heterocyclic nitriles. | academie-sciences.fr |

In recent years, heterogeneous catalysis using nanoparticles has gained significant traction as a sustainable and efficient method for organic synthesis. nih.gov Nanocatalysts offer several advantages, including high surface-area-to-volume ratios, ease of separation from the reaction mixture, and potential for recyclability, which aligns with the principles of green chemistry. nih.govajol.info

A variety of nanoparticle-based catalysts have been successfully applied to the synthesis of 5-substituted 1H-tetrazoles. These include metal and metal oxide nanoparticles, as well as functionalized magnetic nanoparticles. nih.gov For instance, copper ferrite (B1171679) (CuFe₂O₄) nanoparticles have been used as a reusable catalyst for the synthesis of tetrazoles from aldoximes and sodium azide. researchgate.net Similarly, nano-TiCl₄ supported on silica (B1680970) (Nano-TiCl₄·SiO₂) has been demonstrated as an efficient, recoverable solid acid catalyst for the reaction of nitriles with sodium azide. ajol.info The use of magnetic nanoparticles, such as those based on Fe₃O₄, allows for simple catalyst recovery using an external magnet. nih.gov

| Nanocatalyst | Substrates | Solvent | Key Advantages | Reference |

| Nano-TiCl₄·SiO₂ | Nitriles, NaN₃ | DMF | Simple, environmentally benign, recoverable, and reusable catalyst. | ajol.info |

| CuFe₂O₄ | (E)-aldoximes, NaN₃ | - | Reusable catalyst. | researchgate.net |

| Alum Nanoparticles | Nitriles, NaN₃ | DMSO | Low-cost, natural, heterogeneous catalyst providing high efficiency. | researchgate.net |

| Fe₃O₄@chitin | Nitriles, [bmim][N₃] | Solvent-free | Shorter reaction times, easy catalyst preparation, and good reusability. | nih.gov |

Green chemistry principles are increasingly being integrated into the synthesis of tetrazoles to minimize environmental impact. benthamscience.com A key strategy involves replacing volatile organic solvents with water, which is non-toxic and environmentally benign. However, the low solubility of many organic substrates in water presents a challenge. Micellar catalysis offers a solution by creating hydrophobic microenvironments within the aqueous phase, which can solubilize organic reactants and enhance reaction rates. researchgate.netmdpi.comrsc.org

Surfactants like tetradecyltrimethylammonium bromide (TTAB) can form micelles in water, providing a hydrophobic core where the cycloaddition reaction can occur efficiently. researchgate.netmdpi.com This approach has been successfully used for the Ugi-azide four-component reaction to synthesize 1,5-disubstituted tetrazoles at room temperature. researchgate.netmdpi.com Similarly, humic acid, a natural polymer, can form micelle-like structures in water and act as an inexpensive and efficient catalyst for the one-pot, three-component synthesis of 5-substituted 1H-tetrazoles. rsc.org These methods represent significant progress towards sustainable pharmaceutical manufacturing. benthamscience.com

| Catalytic System | Reaction Type | Solvent | Key Features | Reference |

| TTAB (10 mol%) | Ugi-azide 4-component reaction | Water | Provides a hydrophobic micellar reaction site; reaction proceeds at room temperature. | researchgate.netmdpi.com |

| Humic Acid | 3-component (aldehyde, NH₂OH·HCl, NaN₃) | Water | Non-toxic, inexpensive, reusable catalyst; micelle-like catalysis. | rsc.org |

| β-cyclodextrin | [3+2] cycloaddition (nitrile, NaN₃, NH₄Cl) | DMF | Promotes reaction via host-guest complexation. | thieme-connect.com |

| Choline chloride/zinc chloride | [3+2] cycloaddition (nitrile, NaN₃) | Deep Eutectic Solvent | Environmentally friendly procedure with good to excellent yields. | thieme-connect.com |

Nanoparticle-Mediated Synthesis

Substrate Scope and Limitations in [3+2] Cycloadditions

The [3+2] cycloaddition reaction between nitriles and azides is a fundamental and widely used method for synthesizing 5-substituted 1H-tetrazoles. nih.govresearchgate.net This reaction involves the 1,3-dipolar cycloaddition of an azide (such as sodium azide or hydrazoic acid) to a nitrile functional group. nih.gov

However, the scope of this reaction has certain limitations. A significant drawback is the general requirement for strong electron-withdrawing groups on the nitrile substrate to facilitate the reaction. nih.gov This is because such groups lower the energy of the nitrile's Lowest Unoccupied Molecular Orbital (LUMO), enhancing the orbital interaction with the azide's Highest Occupied Molecular Orbital (HOMO). nih.gov Consequently, nitriles that lack these activating groups often necessitate harsh reaction conditions, such as high temperatures and the use of catalysts, which can limit the functional group tolerance of the process. nih.govmdpi.com While catalysts like zinc salts, copper complexes, and cobalt complexes have been developed to overcome some of these limitations and broaden the reaction's scope to include unactivated alkyl and aryl nitriles, the need for activated substrates remains a general constraint. researchgate.netorganic-chemistry.org

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing structural elements of all starting materials, have emerged as powerful and efficient tools for synthesizing complex molecules like tetrazole derivatives. nih.govbenthamdirect.com These reactions are characterized by their high atom economy, operational simplicity, and ability to rapidly generate libraries of structurally diverse compounds. benthamdirect.combeilstein-journals.org For tetrazole synthesis, the Ugi-azide reaction is a preeminent example of an MCR strategy. nih.gov

The Ugi-azide reaction is a four-component reaction (4-CR) that differs from the classical Ugi reaction by substituting the typical carboxylic acid component with hydrazoic acid (HN₃), often generated in situ from sources like azidotrimethylsilane (B126382) (TMSN₃). mdpi.comscielo.org.mxsciforum.net This versatile reaction brings together an amine, an aldehyde (or ketone), an isocyanide, and an azide source to produce 1,5-disubstituted-1H-tetrazoles. nih.gov It has become a primary route for accessing highly functionalized tetrazole derivatives under mild conditions. sciforum.net

The mechanism of the Ugi-azide reaction proceeds through a well-documented sequence of intermediates. scielo.org.mxscielo.org.mx

Imine Formation: The reaction initiates with the condensation of an amine and an aldehyde to form an imine intermediate. scielo.org.mxscielo.org.mx

Iminium Ion Formation: The imine is then protonated by hydrazoic acid (formed from TMSN₃) to generate a corresponding iminium ion. mdpi.comscielo.org.mxscielo.org.mx

Nitrilium Ion Formation: The isocyanide undergoes a nucleophilic α-addition to the electrophilic iminium ion, yielding a nitrilium ion intermediate. scielo.org.mxscielo.org.mxrsc.org

Azide Attack and Cyclization: This nitrilium ion is subsequently attacked by the azide anion. scielo.org.mxrsc.org The resulting intermediate then undergoes a 1,5-dipolar electrocyclization to form the stable 1,5-disubstituted-1H-tetrazole ring, yielding the final product. scielo.org.mxscielo.org.mx

A significant advantage of the Ugi-azide reaction is its ability to proceed efficiently under mild, catalyst-free conditions. nih.gov Numerous protocols report the successful synthesis of 1,5-disubstituted tetrazoles at room temperature and without the need for a catalyst, which simplifies the procedure and purification process. nih.govscielo.org.mxresearchgate.net Solvents like methanol (B129727) are commonly used, and the reaction often goes to completion within hours, providing good to excellent yields across a wide range of substrates. scielo.org.mxsciforum.net This operational simplicity makes the catalyst-free Ugi-azide reaction a highly attractive and green method for generating molecular diversity. benthamdirect.comscielo.org.mx The reaction's success is generally independent of the electronic and steric nature of the substituents on the aldehyde and amine starting materials. scielo.org.mx

The table below showcases the versatility of the catalyst-free Ugi-azide reaction with various substrates, resulting in high yields.

| Amine | Aldehyde | Isocyanide | Yield (%) | Reference |

|---|---|---|---|---|

| Propargylamine | 4-Nitrobenzaldehyde | Cyclohexyl isocyanide | 92 | sciforum.net |

| Propargylamine | 3,4-Dimethoxybenzaldehyde | tert-Butyl isocyanide | 94 | sciforum.net |

| Propargylamine | Furfural | 2,6-Dimethylphenyl isocyanide | 80 | sciforum.net |

| tert-Butylamine | Paraformaldehyde | 2,6-Dimethylphenyl isocyanide | 95 | nih.gov |

| Benzylamine | Paraformaldehyde | Cyclohexyl isocyanide | 92 | researchgate.net |

The functional groups incorporated by the Ugi-azide reaction provide opportunities for subsequent transformations, which can be performed in a tandem or cascade fashion to rapidly increase molecular complexity. acs.org A notable example is the coupling of the Ugi-azide reaction with a subsequent cyclization, such as a heteroannulation.

One such strategy involves a high-order multicomponent reaction that combines an Ugi-azide reaction with a Pd/Cu-catalyzed heteroannulation cascade sequence. beilstein-journals.org This approach has been used to synthesize complex 1,5-disubstituted tetrazole-indole hybrids in a one-pot protocol, forming six new chemical bonds in the process. beilstein-journals.org Similarly, Ugi adducts containing a propargyl group can undergo post-Ugi intramolecular heteroannulation catalyzed by transition metals like silver(I) or gold(I) to form fused heterocyclic systems, such as pyrazolo[1,5-a] scielo.org.mxsciforum.netdiazepines. beilstein-journals.orgrsc.org These tandem strategies are powerful tools for building diverse and complex scaffolds from simple starting materials. beilstein-journals.org

Beyond the Ugi-azide reaction, other multicomponent reactions are valuable for synthesizing tetrazoles and related building blocks.

Passerini-Tetrazole Reaction: This is a three-component reaction (PT-3CR) that utilizes an aldehyde, an isocyanide, and hydrazoic acid to form α-acyloxy-tetrazoles. acs.orgbeilstein-journals.org This reaction is particularly useful for creating novel tetrazole building blocks that can be further elaborated; for instance, the resulting alcohol functionality can be oxidized to an aldehyde, which can then be used as a component in subsequent MCRs. beilstein-journals.org

Ugi Tetrazole Four-Component Reaction (UT-4CR): The classical Ugi tetrazole synthesis produces α-aminomethyl tetrazoles and demonstrates a very broad substrate scope. nih.govacs.org It efficiently reacts a wide variety of aldehydes (aliphatic, aromatic, heteroaromatic), ketones, and both primary and secondary amines with an isocyanide and azide source. acs.org This versatility allows for the creation of vast libraries of tetrazole-containing compounds. nih.govacs.org

Ugi-Azide Reaction for 1,5-Disubstituted Tetrazoles

Catalyst-Free and Mild Condition Protocols

Functionalization and Derivatization of the Tetrazole Ring

The strategic modification of the tetrazole ring is a cornerstone in the development of novel compounds with tailored properties. This section explores advanced methodologies for the functionalization and derivatization of isopropyl tetrazole, focusing on N-alkylation and C-H functionalization techniques that offer precise control over the molecular architecture.

The introduction of alkyl groups onto the nitrogen atoms of the tetrazole ring is a fundamental transformation that significantly influences the compound's physicochemical properties. The regioselectivity of this process, determining which nitrogen atom is alkylated, is a critical aspect that is governed by the reaction conditions and the nature of the substrates.

Acid-catalyzed alkylation provides a direct and efficient route for the synthesis of N-isopropyl tetrazoles. The reaction of N-unsubstituted tetrazoles with isopropyl alcohol in strong acidic media, such as concentrated sulfuric acid, proceeds readily, often at room temperature, to yield 2-isopropyl-substituted tetrazoles with high regioselectivity and in excellent yields. clockss.org This method is advantageous as it avoids the need for pre-functionalization of the tetrazole ring. organic-chemistry.org

The interaction of tetrazoles with alcohols that can form stable carbocations, such as isopropyl alcohol, is a key feature of this methodology. Studies have shown that the reaction of 1,2,3-triazole with isopropyl alcohol in concentrated sulfuric acid results in the exclusive formation of the 1-isopropyl-1H-1,2,3-triazole, highlighting the regioselective nature of this acid-catalyzed process. researchgate.net While direct examples for this compound are part of a broader class of reactions, the principles established with similar azoles and alkylating agents are highly relevant.

Table 1: Acid-Catalyzed N-Alkylation of Azoles with Isopropyl Alcohol

| Azole Substrate | Product | Catalyst | Yield | Reference |

|---|---|---|---|---|

| 1,2,3-Triazole | 1-Isopropyl-1H-1,2,3-triazole | H₂SO₄ | High | researchgate.net |

| 5-Substituted Tetrazoles | 2-Isopropyl-5-substituted tetrazoles | H₂SO₄ | High (up to 100%) |

The high regioselectivity observed in the acid-catalyzed N-alkylation of tetrazoles is explained by the reaction mechanism. In a strongly acidic environment, the tetrazole ring becomes fully protonated, forming a symmetrical 1-H,4-H-tetrazolium cation. In this protonated state, the N2 and N3 positions of the ring possess negative π-charges, making them susceptible to electrophilic attack.

The alkylating agent, isopropyl alcohol, generates a relatively stable secondary isopropyl carbocation (CH₃)₂CH⁺ under these acidic conditions. The stability of the carbocation is a crucial factor influencing the reaction rate. masterorganicchemistry.comru.nl The subsequent reaction involves the attack of the nucleophilic nitrogen of the protonated tetrazole on the carbocation. The formation of the 2-substituted isomer is favored. The stability of carbocations is influenced by factors such as substitution and resonance. masterorganicchemistry.com Adjacent alkyl groups and atoms with lone pairs can stabilize the positive charge. masterorganicchemistry.comru.nl The mechanism for these reactions can be viewed as an S"N"1 type nucleophilic substitution, where the formation of the carbocation is the rate-determining step. ineosopen.org

A proposed rationale for the observed regioselectivity in tetrazole alkylation considers the difference in mechanisms between first- and second-order nucleophilic substitutions. rsc.org Furthermore, kinetic studies on the alkylation of 5-phenyltetrazoles with isopropyl alcohol in sulfuric acid have provided evidence for the N2-regioselective alkylation occurring on the protonated tetrazole substrate. clockss.org

Direct C-H functionalization at the C5 position of the tetrazole ring represents a powerful and atom-economical strategy for introducing substituents. This approach avoids the multi-step sequences often required in traditional cross-coupling reactions.

The C-H functionalization of tetrazoles can be effectively achieved through metalation, particularly using organomagnesium reagents. acs.org While lithiated tetrazoles are known to be unstable, rapidly undergoing a retro [2+3] cycloaddition to form cyanamides even at very low temperatures, organomagnesium intermediates exhibit considerably greater stability. acs.orgnih.gov This enhanced stability, with a half-life of 3 hours at -20 °C, allows for more practical laboratory operations. acs.orgacs.org

The use of the "turbo-Grignard" reagent, isopropylmagnesium chloride-lithium chloride complex (iPrMgCl·LiCl), has proven highly effective for the C-H deprotonation of N-protected tetrazoles at the fifth position. acs.orgorganic-chemistry.orgacs.org This method generates a stable metalated intermediate that can then react with a variety of electrophiles, including aldehydes, ketones, Weinreb amides, and iodine, to afford the corresponding 5-substituted tetrazole derivatives in good to excellent yields. acs.orgorganic-chemistry.orgacs.org The reactions are typically performed at low temperatures, such as -60 °C, in solvents like tetrahydrofuran (B95107) (THF). acs.orgorganic-chemistry.org

For instance, 1N-PMB-protected tetrazole undergoes efficient C-H deprotonation with the turbo-Grignard reagent, and the resulting organomagnesium species reacts smoothly with various electrophiles. acs.orgorganic-chemistry.org This methodology has been successfully applied to a range of substrates, demonstrating its broad applicability in the synthesis of functionalized tetrazoles. acs.org

Table 2: Reactivity of Metalated Tetrazoles with Various Electrophiles

| N-Protecting Group | Electrophile Type | Product Type | Yield Range | Reference |

|---|---|---|---|---|

| PMB | Aldehydes, Ketones | 5-(1-Hydroxyalkyl)tetrazoles | Good to Excellent | acs.org |

| PMB | Weinreb Amides | 5-Acyltetrazoles | Good | acs.orgorganic-chemistry.org |

| PMB | Iodine | 5-Iodotetrazole | Good | acs.orgorganic-chemistry.org |

| 6-Methylpyridyl-2-methyl | Aldehydes, Ketones | 5-(1-Hydroxyalkyl)tetrazoles | Moderate to Good | acs.orgnih.gov |

A significant advancement in the C-H functionalization strategy is the use of electrochemically cleavable protecting groups. acs.orgnih.gov These groups allow for the deprotection of the tetrazole nitrogen under mild, reductive electrochemical conditions, which can be advantageous when other functional groups in the molecule are sensitive to standard chemical deprotection methods. acs.orgnih.gov

The 1N-(6-methylpyridyl-2-methyl) group is a prime example of such a protecting group. acs.orgnih.govnih.govx-mol.net Tetrazoles bearing this group can be deprotonated at the C5 position using the turbo-Grignard reagent, followed by reaction with electrophiles like aldehydes and ketones. acs.orgnih.gov The subsequent removal of the protecting group is achieved through electrochemical reduction, typically using a lead bronze cathode and a zinc sacrificial anode. acs.orgnih.gov This represents the first reported use of an electrochemically cleavable protecting group for tetrazoles, expanding the synthetic utility of C-H functionalization, especially for complex molecules requiring selective deprotection. acs.orgnih.gov

Organomagnesium Intermediates and Reactivity with Electrophiles

Transformation of Substituted Tetrazoles to 1,5-Disubstituted Analogues

The conversion of readily available substituted tetrazoles into more complex 1,5-disubstituted analogues is a cornerstone of tetrazole chemistry, allowing for the diversification of molecular structures. A common challenge in this area is controlling the regioselectivity of the substitution, as alkylation of 5-substituted tetrazoles can yield a mixture of 1,5- and 2,5-disubstituted isomers. nanomedicine-rj.com The ratio of these regioisomers is often dependent on the electronic properties and steric bulk of the substituent at the C-5 position, as well as the nature of the alkylating agent and reaction conditions. nanomedicine-rj.com

One effective strategy to achieve 1,5-disubstitution involves a multi-step sequence starting with the appropriate aniline. For instance, anilines can be condensed with triethyl orthoformate and sodium azide in refluxing acetic acid to generate 1-aryl substituted tetrazoles. nih.gov Subsequent regioselective bromination at the 5-position, typically using N-bromosuccinimide (NBS) with a radical initiator like benzoyl peroxide, furnishes 5-bromo-1-aryltetrazoles. nih.gov These intermediates are then amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to introduce a second, different substituent at the C-5 position, thereby affording the desired 1,5-diaryl substituted tetrazoles. nih.gov This approach offers a flexible route to a variety of analogues by changing the coupling partner.

Another versatile method for synthesizing 1,5-disubstituted tetrazoles is the Ugi-azide multicomponent reaction. scielo.org.mx This one-pot process involves the reaction of an amine, an aldehyde or ketone, an isocyanide, and an azide source (like hydrazoic acid) to directly form the 1,5-disubstituted tetrazole core. scielo.org.mx The reaction proceeds through the formation of an iminium ion, which is then trapped by the isocyanide and subsequently by the azide anion, followed by an intramolecular 1,5-dipolar electrocyclization to yield the final product. scielo.org.mx

Treating in situ generated tetrazolate salts with electrophiles like benzyl (B1604629) bromide is another documented method, though it often results in a mixture of 1,5- and 2,5-disubstituted products, with the latter typically being the major isomer. nanomedicine-rj.comnanomedicine-rj.com The separation of these isomers can be challenging, highlighting the need for regioselective synthetic methods.

| Starting Material | Reagents and Conditions | Product Type | Key Findings | Reference |

| 5-Substituted Tetrazoles | Alkylating agents | Mixture of 1,5- and 2,5-disubstituted tetrazoles | Product ratio depends on substituent and reaction conditions. | nanomedicine-rj.com |

| Anilines | 1. Triethyl orthoformate, NaN3, AcOH; 2. NBS, benzoyl peroxide; 3. Aryl boronic acid, Pd catalyst | 1,5-Diaryl substituted tetrazoles | A flexible, regioselective method for introducing diverse aryl groups. | nih.gov |

| Amine, Aldehyde, Isocyanide, Azide | One-pot multicomponent reaction | 1,5-Disubstituted-1H-tetrazoles | Efficient construction of the tetrazole core with structural diversity. | scielo.org.mx |

| Tetrazolate salts | Benzyl bromide | Mixture of 1,5- and 2,5-disubstituted tetrazoles | Typically yields the 2,5-isomer as the major product. | nanomedicine-rj.comnanomedicine-rj.com |

Emerging Synthetic Techniques

The quest for greener, faster, and more efficient chemical transformations has led to the adoption of novel enabling technologies in tetrazole synthesis. Microwave irradiation, sonochemistry, and flow chemistry are at the forefront of these emerging techniques, offering significant advantages over conventional methods.

Microwave-assisted organic synthesis has gained considerable traction as a powerful tool for accelerating chemical reactions. In the context of tetrazole synthesis, microwave irradiation has been successfully employed for the [2+3] cycloaddition of nitriles with sodium azide. rsc.org This method, often facilitated by a copper(I) catalyst, allows for the rapid and efficient production of 5-substituted-1H-tetrazoles in high yields within minutes. rsc.orgaip.orgaip.org The key advantages of microwave synthesis include significantly reduced reaction times, often from hours to minutes, and the ability to perform reactions under solvent-free conditions, which aligns with the principles of green chemistry. aip.orgaip.org The process is noted for its simple methodology, easy workup, and the use of low-cost, non-toxic catalysts. aip.org

Ultrasonic irradiation represents another non-conventional energy source that has proven effective in promoting tetrazole synthesis. Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates and yields through the phenomenon of acoustic cavitation, which generates localized high-temperature and high-pressure zones. tandfonline.comtandfonline.com This technique has been utilized for the one-pot synthesis of 1,5-disubstituted tetrazoles via the Ugi-azide reaction, affording products in low to good yields under mild conditions. mdpi.com Furthermore, ultrasound has been shown to drive the regioselective synthesis of 1-aryl-5-amino-1H-tetrazoles from N-arylcyanamides and sodium azide, often in combination with a nanocatalyst. tandfonline.comtandfonline.com The synergistic effect of ultrasound and nanocatalysis can lead to higher yields, shorter reaction times, and the formation of pure products. tandfonline.com

| Technique | Reaction Type | Key Features | Typical Yields | References |

| Microwave Irradiation | [2+3] Cycloaddition of nitriles and sodium azide | Rapid, high yields, solvent-free conditions, Cu-catalyzed. | High | rsc.orgaip.orgaip.org |

| Ultrasonic Irradiation | Ugi-azide multicomponent reaction | Mild conditions, shorter reaction times. | 30-88% | mdpi.com |

| Ultrasonic Irradiation | Cycloaddition of N-arylcyanamides and sodium azide | Regioselective, synergistic with nanocatalysts, high yields. | Good to excellent | tandfonline.comtandfonline.com |

Flow chemistry, or continuous-flow synthesis, is emerging as a superior alternative to traditional batch processing, particularly for reactions involving hazardous reagents or intermediates. The synthesis of tetrazoles, which often employs azides and can generate the highly explosive and toxic hydrazoic acid (HN3), is an ideal candidate for this technology. mit.edumit.edu By conducting the reaction in a microreactor or a coiled tube reactor, only small quantities of reagents are reacting at any given moment, which significantly enhances safety. mit.edu

Continuous-flow processes for the synthesis of 5-substituted 1H-tetrazoles from nitriles and sodium azide have been developed. mit.edumit.edu These systems allow for the use of elevated temperatures and pressures in a controlled manner, leading to high reaction rates and efficiencies. mit.edu One notable approach utilizes a polymer-supported organotin reagent immobilized in a packed-bed reactor. thieme-connect.comresearchgate.net This method facilitates the reaction of nitriles with trimethylsilyl azide to produce 5-substituted tetrazoles rapidly, with residence times as short as 7.5 to 15 minutes. researchgate.net A significant advantage of using a supported catalyst is the low level of catalyst leaching into the product, resulting in high product purity. thieme-connect.comresearchgate.net Flow chemistry not only mitigates safety concerns but also offers scalability, improved reproducibility, and the potential for automated synthesis. mit.edu

| Flow Chemistry Approach | Reagents | Reactor Type | Advantages | References |

| Metal-free synthesis | Nitriles, Sodium Azide | Tubular coiled reactor | Enhanced safety, scalable, efficient, avoids toxic metals. | mit.edumit.edu |

| Polymer-supported catalyst | Nitriles, Trimethylsilyl azide, Polystyrene-supported organotin | Packed-bed reactor | Fast reaction times, low catalyst contamination, high product purity. | thieme-connect.comresearchgate.net |

Iii. Computational Chemistry and Theoretical Investigations of Isopropyl Tetrazole Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are instrumental in understanding the fundamental characteristics of isopropyl tetrazole and its derivatives.

DFT has become a standard tool for studying the electronic structure of tetrazole-based systems. rsc.orgorientjchem.org These calculations provide a detailed picture of electron distribution and its implications for reactivity and material properties. rsc.orgorientjchem.org

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic behavior of a molecule. The energy of the HOMO is related to the ionization potential and the ability to donate an electron, while the LUMO energy corresponds to the electron affinity and the ability to accept an electron. mdpi.com The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. mdpi.comirjweb.com

For 5-isopropyl tetrazole, the LUMO level in its neutral state has been calculated to be -1.19 eV, which is considerably higher than that of its phenyl-substituted analogue. chemrxiv.org Upon deprotonation, the LUMO level of 5-isopropyl tetrazole increases to 0.01 eV. chemrxiv.org This increase is expected as the molecule becomes negatively charged, making nucleophilic attack by species like OH- more difficult. chemrxiv.org The HOMO level for 5-isopropyl tetrazole was determined to be -6.95 eV in the neutral form and -6.26 eV in the deprotonated form. chemrxiv.org A larger HOMO-LUMO gap generally signifies higher stability. irjweb.com

Table 1: Calculated HOMO and LUMO Energies for 5-Isopropyl Tetrazole

| Species | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| Neutral 5-isopropyl tetrazole | -6.95 chemrxiv.org | -1.19 chemrxiv.org | 5.76 |

This table was generated based on the provided data.

DFT calculations are also employed to determine key parameters related to the interaction of tetrazole derivatives with surfaces, which is particularly relevant in fields like corrosion inhibition. acs.orgnih.gov The adsorption energy (ΔE) quantifies the strength of the interaction between the molecule and a surface. acs.orgnih.govrsc.org It is calculated as the difference between the total energy of the adsorbed system and the sum of the energies of the isolated molecule and the surface. nih.govmatlantis.com

Global reactivity descriptors such as electronegativity (χ) and chemical hardness (η) can be derived from HOMO and LUMO energies. researchgate.netresearchgate.netmdpi.com Electronegativity describes the ability of a molecule to attract electrons, while hardness is a measure of resistance to charge transfer. irjweb.comunila.ac.id These parameters are calculated using the following equations based on Koopman's theorem: mdpi.comunila.ac.id

Electronegativity (χ): χ = (IP + EA) / 2 ≈ -(EHOMO + ELUMO) / 2

Hardness (η): η = IP - EA ≈ ELUMO - EHOMO

Studies on various tetrazole derivatives have shown that these quantum chemical parameters correlate with their performance as corrosion inhibitors. acs.orgscirp.org For instance, tetrazole molecules with electron-donating groups often exhibit stronger adsorption on metal surfaces. acs.orgnih.gov

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.dersc.org The MEP map displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (colored blue), which are prone to nucleophilic attack. rsc.orgresearchgate.net

In tetrazole systems, the most negative atomic charges are often observed on the nitrogen atoms of the tetrazole ring, indicating them as likely sites for protonation. rsc.org MEP analysis of various tetrazole derivatives has been used to understand intermolecular interactions and crystal packing. researchgate.net For example, in some 5-(2,6-oxy-phenyl)-based tetrazoles, the MEP calculations show that the most negative atomic charge is on the N4 atom of the tetrazole ring. rsc.orggoogle.com This information is consistent with Hirshfeld atomic charge analysis. rsc.org

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, provide highly accurate information about the structure and energy of molecules. vanderbilt.edu These methods have been used to study the tautomeric equilibria in tetrazoles, revealing that in the gas phase, the 2H-tautomer is generally more stable than the 1H-tautomer. nih.goviosrjournals.org

For instance, ab initio calculations on Fe(II)(tz)6 (where tz = 1-H-tetrazole) have been performed to understand the energy variations of electronic states relevant to light-induced excited-state spin trapping (LIESST), correctly reproducing equilibrium distances and absorption energies. acs.org Such studies are crucial for understanding the photophysical properties of tetrazole-based materials.

Electron correlation, which refers to the interaction between electrons in a multi-electron system, is a critical factor in accurately describing the electronic structure and properties of molecules. tuwien.at For tetrazole systems, including these effects in computational models is important for obtaining reliable results. Methods like Møller-Plesset perturbation theory (MP2) and advanced DFT functionals that account for electron correlation have been applied to study the energetics of ring-opening and recyclization reactions in mesoionic tetrazoles. d-nb.info These calculations have shown that the energy profiles for such reactions are significantly influenced by the nature of the substituents on the tetrazole ring. d-nb.info

Adsorption Energy (ΔE), Electronegativity (χ), and Hardness (η) Calculations

Ab Initio Calculations for Structural Elucidation and Energy States

Thermochemical Investigations

Thermochemical properties, particularly the heat of formation (HOF), are critical parameters for evaluating the energy content and stability of compounds.

The heat of formation is a fundamental thermodynamic property. For tetrazole derivatives, which are often energetic materials, theoretical calculations are a vital and safe method for determining HOF values. Density Functional Theory (DFT), particularly the B3LYP method, has been effectively used to calculate the HOF for a wide range of tetrazole derivatives. acs.orgresearchgate.net One study calculated the HOF for 49 different tetrazole derivatives, achieving an average absolute deviation of less than 2 kcal/mol when compared to available experimental data for five of the compounds. acs.orgcapes.gov.br This level of accuracy is comparable to the G-2 theory, a high-level computational method. acs.org

Calculations have consistently shown that C-substituted tetrazoles are more stable than their corresponding N-substituted isomers. acs.org Furthermore, for neutral tautomers, the 2H-isomers are generally found to be more stable than the corresponding 1H-isomers. acs.orgnih.gov This trend is reversed in their anionic forms, where 1-substituted tetrazolate anions exhibit greater stability than the 2-substituted versions. acs.org

Table 1: Calculated Heats of Formation (HOF) for Representative Tetrazole Derivatives

| Compound | Isomer/Tautomer | Calculated HOF (kcal/mol) | Methodology |

|---|---|---|---|

| 1-Methyltetrazole | 1H | 67.01 | DFT B3LYP |

| 2-Methyltetrazole | 2H | 57.88 | DFT B3LYP |

| 5-Methyltetrazole | 1H | 45.09 | DFT B3LYP |

| 5-Methyltetrazole | 2H | 42.74 | DFT B3LYP |

| 1H-Tetrazole | 1H | 55.9 | ab initio |

This table presents theoretically calculated heats of formation for several simple tetrazole derivatives, illustrating the relative stabilities of different isomers. Data sourced from multiple computational studies. acs.orgacs.org

To achieve high accuracy in HOF calculations for molecules like tetrazoles, the design of the theoretical reactions is critical. Isodemic and isogyric reactions are employed to systematically cancel out computational errors. acs.org

Isogyric Reactions: These are processes in which the number of electron pairs is conserved between reactants and products. acs.org

Isodemic Reactions: In these reactions, the number of formal bonds of each type (e.g., C-N, N=N) is conserved. acs.org

By using these reaction schemes, errors inherent in the calculation of individual molecular energies are largely canceled, leading to a much smaller deviation in the final calculated HOF. acs.org For molecules with delocalized bonds, such as the tetrazole ring, it is particularly effective to choose reference compounds that also contain these delocalized structures. This approach avoids the computational difficulty and potential error associated with theoretically breaking the stable aromatic ring system. acs.orgcapes.gov.br For instance, 1H- and 2H-tetrazoles are often used as reference compounds in the calculation of their substituted derivatives. acs.org

Theoretical Determination of Heats of Formation (HOF)

Molecular Dynamics and Simulation Studies

Molecular dynamics (MD) and Monte Carlo (MC) simulations are powerful computational tools used to study the dynamic behavior of molecules, including their interactions and conformational stability over time. upi.edunih.gov

Monte Carlo (MC) simulations are particularly useful for investigating adsorption phenomena, for example, the interaction of tetrazole derivatives with surfaces. nih.govresearchgate.net These simulations can determine the lowest energy configuration and energy distribution of a molecule adsorbed onto a substrate. nih.gov In studies of corrosion inhibition, MC simulations have been used to model the adsorption of substituted tetrazoles on metal surfaces like copper. nih.govresearchgate.net The simulations help identify the most stable adsorption modes (e.g., parallel or perpendicular to the surface) and calculate adsorption energies, providing insight into the protective film formation mechanism. nih.gov The COMPASS force field is often utilized in these simulations to accurately model the molecular interactions. nih.gov

The tetrazole ring is a potent hydrogen bond acceptor due to the presence of four nitrogen atoms with lone pair electrons. researchgate.net Computational simulations can model these interactions in detail. MD simulations are used to confirm the thermal stability of intermolecular interactions, such as hydrogen bonds, within a simulated physiological or chemical environment. nih.govmdpi.com Studies have shown that the tetrazole ring can form multiple hydrogen bonds with surrounding molecules. researchgate.net For instance, analysis of crystal structures reveals that the nitrogen atoms at the 3- and 4-positions are major sites for hydrogen bonding. nih.gov

Beyond classical hydrogen bonds, other intermolecular forces play a role in the crystal packing and interactions of this compound derivatives. In the crystal structure of bis[4-(2-isopropyl-2H-tetrazol-5-yl)phenyl]dimethylsilane, a C-H···π interaction between adjacent molecules was identified as a stabilizing force. nih.gov Additionally, π-π stacking interactions between tetrazole rings are common, with typical distances between ring centroids being less than 4.0 Å. acs.org

Monte Carlo Simulations in Adsorption Phenomena

Tautomerism and Isomeric Forms

Unsubstituted and 5-substituted tetrazoles exhibit annular prototropic tautomerism, existing as two primary isomeric forms.

1H-Tautomer: The hydrogen atom is attached to the nitrogen at the 1-position of the tetrazole ring.

2H-Tautomer: The hydrogen atom is attached to the nitrogen at the 2-position of the tetrazole ring.

Theoretical calculations and experimental observations show that the relative stability of these tautomers depends on the physical state. nih.govacs.orgmdpi.com In the gas phase, the 2H-tautomer is generally the more stable form. nih.govacs.org Conversely, in the condensed phase (crystalline state) and in polar solvents, the 1H-tautomer is typically predominant. nih.govmdpi.com DFT studies on various tetrazole derivatives have confirmed that for most neutral molecules, the 2H-isomers are energetically favored over the 1H-isomers. nih.gov

Table 2: Relative Stability of 5-Substituted Tetrazole Tautomers

| Phase | Predominant Tautomer | General Observation |

|---|---|---|

| Gas Phase | 2H-Tautomer | More stable due to intrinsic electronic properties. acs.org |

| Solution / Condensed Phase | 1H-Tautomer | Predominates in polar solvents and crystalline states. nih.govmdpi.com |

Summary of the observed tautomeric preference for 5-substituted tetrazoles in different physical phases.

Theoretical Stability Analysis of 1H- and 2H-Tautomers

The tautomerism of 5-substituted tetrazoles, including those with alkyl groups, has been a subject of considerable theoretical investigation. The two primary tautomers are the 1H- and 2H-forms, which differ in the position of the proton on the tetrazole ring.

Computational studies have shown that in the gas phase, the 2H-tautomer of tetrazole and its C-substituted derivatives is generally the more stable form. colab.wssci-hub.ru High-level ab initio molecular orbital calculations have consistently supported the energetic preference for the 2H-tetrazole tautomer in the gas phase. colab.ws However, this equilibrium is sensitive and can be influenced by the surrounding medium, with the 1H-tautomer often being favored in polar solvents. colab.ws

A systematic theoretical study on a series of 5-R-tetrazoles, where R included various substituents such as H, CH₃, and C(CH₃)₃, was conducted using the DFT/B3LYP method at the 6-31G* level. researchgate.net The calculations revealed that a considerable aromaticity is exhibited by the 2H-form of neutral tetrazoles. researchgate.net One of the key findings from this study was that the relative thermodynamic stability of the 2H-tautomer compared to the 1H-tautomer in the gas phase is not significantly dependent on the nature of the substituent R. researchgate.net This suggests that the electronic effect of an isopropyl group at the 5-position would not dramatically alter this intrinsic preference.

Further computational work on C-substituted tetrazoles supports the notion that the enthalpy difference between the two tautomers is often predicted to be around 2 kcal/mol in the gas phase. iosrjournals.org The activation barrier for the tautomeric transformation also does not appear to be heavily influenced by the electronic nature of the substituents. iosrjournals.org

In contrast, a DFT analysis of 5-aryloxy-(1H)-tetrazoles, which included the bulky 5-(2,6-diisopropylphenoxy)-(1H)-tetrazole, found the N1-H (1H) tautomer to be more stable than the N2-H (2H) form in both the gas and solid phases. researchgate.net While not a simple alkyl substituent, the presence of the diisopropyl-substituted phenoxy group in this study presents an interesting counterpoint, suggesting that steric and electronic effects from larger, more complex substituents could potentially alter the tautomeric preference.

The following table summarizes the general findings on the relative stability of tetrazole tautomers from computational studies.

| Tautomer | Relative Stability (Gas Phase) | Key Influencing Factors |

| 1H-Tetrazole | Generally less stable | Stabilized in polar solvents, potential for intermolecular hydrogen bonding in condensed phases. colab.wssci-hub.ru |

| 2H-Tetrazole | Generally more stable | Higher aromaticity, energetically preferred in the absence of solvent effects. colab.wsresearchgate.net |

Influence of Substituents on Tautomeric Equilibrium

The nature of the substituent at the C5 position of the tetrazole ring can influence the tautomeric equilibrium, although the effect of simple alkyl groups like isopropyl is considered to be modest. researchgate.netiosrjournals.org Substituents are broadly classified as either electron-donating or electron-withdrawing, and their electronic character can modulate the properties of the tetrazole ring.

The isopropyl group is considered an electron-donating group (EDG) through an inductive effect. Theoretical studies on various 5-substituted tetrazoles have shown that the relative stability of the 2H- and 1H-tautomers does not practically depend on whether the substituent is electron-donating or electron-withdrawing. researchgate.net For instance, DFT calculations on a range of 5-R tetrazoles (where R included EDGs like CH₃ and C(CH₃)₃, and electron-withdrawing groups like Cl, CF₃, and NO₂) showed a consistent, albeit small, energy difference between the tautomers across the series in the gas phase. researchgate.net

While the direct energetic impact on the tautomeric equilibrium may be small, substituents do alter the electronic properties of the individual tautomers. For example, the dipole moments of both 1H- and 2H-tautomers have been shown to correlate well with the Hammett constants (σp) of the substituents. researchgate.net This indicates that while the relative stability might not change significantly, the interaction of each tautomer with its environment (e.g., solvents or biological receptors) will be affected by the substituent.

In the context of pyrazoles, a related five-membered nitrogen heterocycle, solution-state NMR studies have indicated that alkyl groups such as isopropyl and methyl often lead to a tautomeric equilibrium in solution and show a preference for the C5 position. mdpi.com While not directly transferable to tetrazoles, this observation in a similar system highlights the role of alkyl groups in tautomeric phenomena.

Research on azido-triazoles has also provided insights into how substituents affect tautomerization. rsc.org In that system, the electron-donating amino group (–NH₂) was found to facilitate the 1H/2H tautomerization process, while the electron-withdrawing nitro group (–NO₂) had the opposite effect. rsc.org This suggests that the electronic nature of the substituent can influence the kinetics of the tautomeric interconversion, even if the thermodynamic equilibrium is not dramatically shifted.

The table below provides a qualitative summary of the influence of different substituent types on the properties of the tetrazole tautomers.

| Substituent Type at C5 | Predicted Effect on Tautomeric Equilibrium (Gas Phase) | Impact on Molecular Properties |

| Electron-Donating (e.g., Isopropyl) | Minimal effect on the relative stability of 1H vs. 2H tautomers. researchgate.net | Modulates dipole moment and basicity of the individual tautomers. researchgate.net May facilitate the kinetics of interconversion. rsc.org |

| Electron-Withdrawing | Minimal effect on the relative stability of 1H vs. 2H tautomers. researchgate.net | Modulates dipole moment and acidity of the individual tautomers. researchgate.net May hinder the kinetics of interconversion. rsc.org |

Iv. Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of isopropyl tetrazole, offering detailed insights into the chemical environment of magnetically active nuclei such as ¹H, ¹³C, and ¹⁵N.

Proton (¹H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) NMR spectroscopies are instrumental in characterizing this compound derivatives. nih.govnih.govcore.ac.uk These techniques provide precise information about the number and types of atoms, their electronic environments, and through-bond and through-space interactions.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of 1-isopropyl-1H-tetrazole, the proton on the tetrazole ring (C-H) typically appears as a singlet at approximately 8.61 ppm. The methine proton (CH) of the isopropyl group shows a multiplet around 4.83 ppm, while the methyl protons (CH₃) present as a doublet at about 1.59 ppm due to coupling with the methine proton. researchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. For 1-isopropyl-1H-tetrazole, the carbon atom of the tetrazole ring (C-H) resonates at approximately 140.67 ppm. The methine carbon of the isopropyl group is observed around 52.05 ppm, and the equivalent methyl carbons appear at about 22.62 ppm. researchgate.net

¹⁵N NMR Spectroscopy: ¹⁵N NMR is particularly valuable for characterizing the nitrogen-rich tetrazole ring. nih.govunf.eduacs.org The chemical shifts of the four nitrogen atoms in the tetrazole ring are sensitive to the position of the substituent and the electronic effects of that substituent. nih.gov For 1-substituted tetrazoles, the nitrogen chemical shifts provide a clear distinction between the different nitrogen environments within the ring. While specific data for this compound is not abundant, studies on analogous 1-alkyl-1H-tetrazoles show significant changes in ¹⁵N chemical shifts upon N-alkylation. nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for 1-Isopropyl-1H-tetrazole in CDCl₃

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| Tetrazole C-H | 8.61 (s) | 140.67 |

| Isopropyl CH | 4.83 (m) | 52.05 |

| Isopropyl CH₃ | 1.59 (d) | 22.62 |

Data sourced from ResearchGate. researchgate.net s = singlet, d = doublet, m = multiplet

Two-dimensional (2D) NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), are crucial for unambiguously assigning the connectivity between different parts of the molecule. acgpubs.org In the context of this compound, an ¹H-¹⁵N HMBC experiment can definitively confirm the attachment of the isopropyl group to a specific nitrogen atom of the tetrazole ring. nih.govrsc.org This is achieved by observing correlations between the protons of the isopropyl group and the nitrogen atoms in the tetrazole ring. For instance, a correlation between the methine proton of the isopropyl group and a nitrogen atom of the ring confirms the N-isopropyl linkage. Such analyses are essential for distinguishing between different isomers, for example, 1-isopropyl-1H-tetrazole and 2-isopropyl-2H-tetrazole.

1H NMR, 13C NMR, and 15N NMR Applications

Vibrational Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. nih.govnih.gov The IR spectrum of a 1-substituted tetrazole typically shows a characteristic C-H stretching vibration of the tetrazole ring around 3132 cm⁻¹. researchgate.netacs.org After the conversion of a nitrile group to a tetrazole ring, the characteristic nitrile band at approximately 2240 cm⁻¹ disappears, and new bands specific to the tetrazole ring appear, such as one around 1555 cm⁻¹. chemrxiv.org Other characteristic vibrations for tetrazole groups are often observed in the regions of 1639.9-1340 cm⁻¹ and 1200-900 cm⁻¹. pnrjournal.com The various C-H and C-C vibrations of the isopropyl group will also be present in the spectrum.

Table 2: Key IR Absorption Bands for Tetrazole Derivatives

| Functional Group/Vibration | Approximate Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| Tetrazole C-H Stretch | ~3132 | researchgate.net |

| Tetrazole Ring Vibrations | ~1555 | chemrxiv.org |

| Tetrazole Ring Vibrations | 1340 - 1639.9 | pnrjournal.com |

| Tetrazole Ring Vibrations | 900 - 1200 | pnrjournal.com |

Raman spectroscopy provides complementary information to IR spectroscopy. researchgate.net The technique is particularly sensitive to non-polar bonds and symmetric vibrations. For tetrazole derivatives, Raman spectra can help in assigning the vibrational modes of the tetrazole and benzene (B151609) rings, which can be involved in initial decomposition processes. acrhem.org

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique used to study molecules adsorbed on metal surfaces. nih.gov For tetrazole derivatives like 5-amino tetrazole, SERS studies on silver nanoparticles have shown that the molecule adsorbs onto the silver surface through the lone pair of electrons of a nitrogen atom. nih.gov This technique can provide insights into the orientation and interaction of this compound with metallic surfaces.

Infrared (IR) Spectroscopy for Functional Group Identification

Mass Spectrometry

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. mdpi.com For tetrazole derivatives, electrospray ionization (ESI) mass spectrometry is commonly employed. mdpi.comlifesciencesite.com

The fragmentation of tetrazoles is highly dependent on the ionization mode (positive or negative). In positive ion mode, a characteristic fragmentation pathway for 5-substituted 1H-tetrazoles is the elimination of a molecule of hydrazoic acid (HN₃). mdpi.comlifesciencesite.com Another common fragmentation is the loss of a nitrogen molecule (N₂), which is characteristic of all tetrazole derivatives, particularly at higher ionization energies. mdpi.comlifesciencesite.com High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass of the molecular ion, which can be used to confirm the elemental formula of the compound with high accuracy. mdpi.commdpi.com

Electronic Absorption Spectroscopy

UV-Visible spectroscopy is a valuable technique for probing the electronic transitions within this compound and its complexes. Unsubstituted tetrazoles typically exhibit absorption maxima in the vacuum UV region (< 200 nm). pnrjournal.com However, the introduction of substituents or the formation of metal complexes can shift these absorptions to more accessible wavelengths, providing insights into the electronic structure. pnrjournal.comresearchgate.net

The solvent environment can also influence the absorption spectrum. For example, the UV-visible spectra of 5-aryloxy-(1H)-tetrazoles measured in ethanol (B145695) show distinct absorption maxima (λmax). growingscience.com The formation of coordination complexes with metal ions often leads to significant changes in the UV-Vis spectrum. New absorption bands may appear, or existing bands may shift, indicating the interaction between the tetrazole ligand and the metal center.

A notable example involves the iron(II) spin-crossover complex with a 1-isopropyl-tetrazole ligand, Fe(iPrTZ)₆₂. nih.gov Variable-temperature UV-Vis-NIR spectroscopy of this complex reveals a band corresponding to the high-spin (HS) ⁵T₂ → ⁵E transition at approximately 11,628 cm⁻¹, demonstrating how the technique can be used to study the electronic properties of metal complexes. nih.gov

The table below summarizes UV-Vis absorption data for various tetrazole derivatives.

| Compound | Solvent | λmax (nm) | Reference |

| 5-(2,6-dimethylphenoxy)-(1H)-tetrazole | Ethanol | 335 | growingscience.com |

| 5-(2,6-diisopropylphenoxy)-(1H)-tetrazole | Ethanol | 297, 354 | growingscience.com |

| 5-(Benzylthio)-1H-tetrazole | DMSO | 271 | pnrjournal.com |

| Iron(II) complex with 1-isopropyl-tetrazole | Solid State | ~860 (11,628 cm⁻¹) | nih.gov |

X-ray Crystallography

The analysis of a suitable single crystal provides a detailed crystallographic dataset, including the crystal system, space group, and unit cell dimensions. For instance, the analysis of an energetic cocrystal of 1H-tetrazole revealed a lamellar structure with specific unit cell parameters. nii.ac.jp Similarly, the structures of numerous metal complexes containing tetrazole ligands have been elucidated, providing fundamental data on the geometry around the metal center. mdpi.comnih.gov

The following table presents crystallographic data for representative tetrazole-containing compounds, highlighting the type of information obtained from SC-XRD.

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | Reference |

| 5-Nitro-2-nitratomethyl-1,2,3,4-tetrazole | C₂H₂N₆O₅ | Orthorhombic | Pna2(1) | 21.21 | 5.281 | 6.246 | nih.gov |

| 1H-tetrazole/NaClO₄ Cocrystal | CH₂N₄·NaClO₄ | Monoclinic | P2₁/c | 7.9103 | 6.7848 | 11.2312 | nii.ac.jp |

| {Fe[(2-1H-tetrazol-5-yl)pyridine]₂(H₂O)₂} | C₁₂H₁₂FeN₈O₂ | Monoclinic | P2₁/c | 9.0061 | 10.9754 | 8.2163 | mdpi.com |

| 5-Vinyl-1H-tetrazole | C₃H₄N₄ | Monoclinic | P2₁/c | 5.7601 | 9.9405 | 7.4952 | mdpi.com |

Beyond determining the basic molecular structure, SC-XRD data allows for a detailed analysis of how this compound ligands coordinate to metal ions and how the molecules interact with each other in the crystal lattice. These non-covalent supramolecular interactions, such as hydrogen bonding and π-π stacking, are crucial in dictating the final crystal packing. numberanalytics.comcore.ac.uk

Tetrazole ligands are versatile and can coordinate to metal centers in several ways, including through the N1, N2, or N4 atoms of the tetrazole ring. arkat-usa.org This can lead to the formation of mononuclear complexes or extended one-, two-, or three-dimensional coordination polymers. arkat-usa.orgscielo.br For example, a lanthanide complex with an isopropyl-tetrazole derivative, Ln(CzTiPr)₂, features a distorted tridentate coordination mode where the tetrazole units are canted. rsc.org In other structures, hydrogen bonds between the N-H of one tetrazole ring and an N4 atom of an adjacent molecule can link the units into chains or layers. growingscience.commdpi.com

Single Crystal X-ray Diffraction for Solid-State Structure Elucidation

Thermal Analysis Techniques

Thermal analysis techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to investigate the thermal stability and phase transitions of this compound compounds.

TGA measures the change in mass of a sample as a function of temperature, revealing decomposition temperatures and the presence of stable intermediates. For example, TGA of tetrazole-containing polymers shows the onset of weight loss, indicating the limit of their thermal stability. rsc.org

DSC measures the heat flow into or out of a sample as it is heated or cooled, identifying melting points, crystallization events, and decomposition exotherms. The DSC curve for 5-vinyl-1H-tetrazole shows a sharp endotherm for its melting point at 131.2 °C, immediately followed by an exotherm corresponding to polymerization. mdpi.com In energetic materials containing tetrazole moieties, DSC is crucial for determining the exothermic decomposition temperature, a key indicator of thermal stability. acs.orgcolab.ws For instance, a Co(II) coordination polymer with a tetrazole derivative shows a strong exothermic peak at 304 °C, indicating its decomposition. acs.org

| Compound/Material | Technique | Key Finding | Temperature (°C) | Reference |

| 5-Vinyl-1H-tetrazole | DSC | Melting Point | 131.2 | mdpi.com |

| [Co(mmtz)₂]ₙ | DSC | Exothermic Decomposition | 304 | acs.org |

| Amine Salt of 1H-tetrazole | DSC | Exothermic Peak | 270 | google.com |

| Tetrazole-containing polymer | TGA | Onset of Decomposition | ~300-400 | rsc.org |

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

The thermal behavior of chemical compounds is a critical aspect of their characterization, providing insights into phase transitions, thermal stability, and decomposition pathways. Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature, identifying endothermic and exothermic processes. Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time, indicating thermal stability and the presence of volatile components.

Detailed research findings on the thermal analysis of neat this compound isomers, such as 1-isopropyl-1H-tetrazole or 5-isopropyl-1H-tetrazole, are not extensively available in the public domain literature. The thermal properties of the tetrazole ring are often studied in the context of more complex energetic materials or coordination compounds. diva-portal.orgdtic.milacs.orgucr.edu

However, thermal analysis has been performed on coordination complexes containing this compound as a ligand. One such study investigated an iron(II) complex, hexakis(1-isopropyl-1H-tetrazole)iron(II) tetrafluoroborate, denoted as Fe(i3tz)₆₂. google.commdpi.com

Detailed Research Findings:

In the study of the Fe(i3tz)₆₂ complex, Differential Scanning Calorimetry (DSC) was utilized to investigate its thermal transitions. The analysis revealed a distinct endothermic peak at approximately 260 K (-13.15 °C). This thermal event was not associated with the decomposition of the complex but was instead attributed to a structural phase transition occurring within the crystalline material. diva-portal.orgmdpi.com This indicates that while the complex undergoes a physical change at this temperature, the 1-isopropyl-1H-tetrazole ligand itself remains stable within the coordination sphere under these conditions.

Unfortunately, specific Thermogravimetric Analysis (TGA) data, which would provide information on the decomposition temperature and mass loss of this compound or its complexes, were not detailed in the reviewed scientific literature. TGA is crucial for determining the upper-temperature limit of a compound's stability before it begins to degrade. ucr.edu For many tetrazole-based compounds, decomposition is an energetic process that results in the evolution of nitrogen gas. diva-portal.orgucr.edu

The following table summarizes the available DSC data for the iron(II) complex of 1-isopropyl-1H-tetrazole.

DSC Data for Fe(i3tz)₆₂

| Thermal Event | Peak Temperature (K) | Peak Temperature (°C) | Description | Reference |

| Endothermic Peak | ~260 | ~ -13.15 | Structural Phase Transition | diva-portal.orgmdpi.com |

This table is interactive. Click on the headers to sort the data.

V. Applications of Isopropyl Tetrazole and Its Derivatives in Specialized Fields

Medicinal Chemistry and Drug Design

The tetrazole motif is a cornerstone in medicinal chemistry, valued for its ability to serve as a bioisosteric replacement for other functional groups and for its metabolic stability. acs.orgcore.ac.uknih.gov The introduction of an isopropyl group to a tetrazole-containing scaffold can further modulate the molecule's properties, influencing its potency, selectivity, and pharmacokinetic profile. Tetrazole derivatives are integral to the design of new drugs, with over 20 FDA-approved medications containing this heterocyclic ring. acs.orgcore.ac.uk

One of the most widespread applications of the tetrazole ring in drug design is as a non-classical bioisostere for the carboxylic acid group. drughunter.comhilarispublisher.comcambridgemedchemconsulting.com 5-substituted-1H-tetrazoles have pKa values (around 4.5-4.9) similar to carboxylic acids (pKa ~4.2-4.5), allowing them to mimic the acidic proton and engage in similar interactions with biological targets. drughunter.comcambridgemedchemconsulting.com This substitution can enhance a molecule's lipophilicity and bioavailability. nih.govhilarispublisher.com For instance, replacing a carboxylic acid with a tetrazole ring in the development of the angiotensin II receptor antagonist, losartan, led to a tenfold increase in potency. drughunter.com The tetrazole ring is also a recognized bioisostere for the cis-amide bond, a feature that is particularly useful in the design of peptidomimetics. acs.org

A primary driver for using tetrazole bioisosteres is to improve the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a drug candidate. core.ac.uknih.gov Tetrazole rings are generally more resistant to metabolic degradation pathways, such as β-oxidation or amino acid conjugation, which can affect carboxylic acids. acs.org This enhanced metabolic stability often results in a longer half-life for the drug. acs.orgnih.gov While the increased lipophilicity of tetrazoles compared to their carboxylate counterparts can improve membrane penetration, this is not always the case due to the potential for strong hydrogen bonding that increases the energy required for desolvation. drughunter.com The strategic placement of groups like trifluoromethyl in conjunction with the tetrazole ring can further enhance metabolic stability and lipophilicity. vulcanchem.com Medicinal chemists frequently employ bioisosteres to modify functional groups in drugs to enhance ADMET properties; for example, replacing a hydrogen atom with fluorine at a site of metabolic oxidation can block this process and increase the drug's half-life. nih.gov

Table 1: Impact of Tetrazole Bioisosterism on Physicochemical and ADMET Properties

| Property | Carboxylic Acid Moiety | Tetrazole Moiety | Impact of Replacement |

|---|---|---|---|

| Acidity (pKa) | ~4.2 - 4.5 | ~4.5 - 4.9 | Comparable acidity, maintaining key ionic interactions. drughunter.com |

| Lipophilicity | Lower | Higher (approx. 10x more lipophilic than corresponding carboxylate at pH 7.4). acs.org | Increased, potentially improving membrane penetration. acs.orgnih.gov |

| Metabolic Stability | Susceptible to β-oxidation and conjugation. acs.org | Resistant to common metabolic pathways. acs.orgnih.gov | Enhanced stability and prolonged half-life. acs.orgnih.gov |

| Oral Bioavailability | Can be low due to metabolism and permeability issues. drughunter.com | Often improved due to enhanced stability and lipophilicity. drughunter.comhilarispublisher.com | Can lead to significantly improved oral drug absorption. drughunter.com |

| Toxicity | Acyl glucuronide metabolites can be reactive and potentially toxic. cambridgemedchemconsulting.com | Avoids formation of reactive acyl glucuronides. | Reduced risk of metabolism-related toxicity. cambridgemedchemconsulting.com |

Table 2: Structure-Activity Relationship (SAR) Insights for Tetrazole Derivatives

| Compound Series | Key Structural Feature | Observed Activity | SAR Insight |

|---|---|---|---|

| Triazolyl Tetrazoles | Isopropyl-substituted triazole (Compound 7a) | Moderate activity against HCA-7 cancer cell line (IC50 = 28.9 ± 1.4 µM). austinpublishinggroup.com | The nature of the substituent on the triazole portion of the hybrid molecule modulates anticancer activity. austinpublishinggroup.com |

| Ciprofloxacin-tetrazoles | Substituents on the tetrazole moiety (Compounds 31d-g) | More potent antiproliferative activity than analogues without tetrazole substitution. vu.edu.au | Direct substitution on the tetrazole ring is a key determinant of potency in these hybrid molecules. vu.edu.au |

| 1,5-Diaryl Tetrazoles | Varied substitutions on the aryl rings | Showed anti-inflammatory activity with IC50 values for COX-2 inhibition ranging from 2.0 to 200 μM. mdpi.com | The electronic and steric properties of the aryl substituents dictate the inhibitory potency against COX enzymes. mdpi.com |

The versatility of the tetrazole scaffold has been exploited in the design of highly specific therapeutic agents that target key players in various disease pathways. Their ability to form stable complexes and participate in multiple types of molecular interactions makes them valuable for creating potent and selective inhibitors. researchgate.net

The interaction between the programmed death-1 (PD-1) receptor and its ligand (PD-L1) is a critical immune checkpoint that cancer cells exploit to evade the immune system. nih.govfrontiersin.org Blocking this interaction with antagonists can restore T-cell activity against tumors. scielo.org.mx While monoclonal antibodies are the current standard of care, small-molecule inhibitors offer potential advantages like oral bioavailability and better tumor penetration. nih.govfrontiersin.org Researchers have successfully designed 1,5-disubstituted tetrazoles as small-molecule PD-1/PD-L1 antagonists. nih.govrsc.org Through structure-based design and the use of multicomponent reactions, libraries of these compounds have been synthesized, leading to the identification of potent candidates with sub-micromolar affinities for PD-L1. nih.govrsc.org

Table 3: Tetrazole-Based PD-1/PD-L1 Antagonists

| Scaffold | Synthetic Approach | Core Moiety | Outcome |

|---|---|---|---|

| 1,5-Disubstituted Tetrazoles | Ugi four-component reaction (UT-4CR). nih.gov | Biphenyl (B1667301). nih.gov | Identification of low-molecular-weight inhibitors of PD-L1. nih.gov |

| 1,5-Disubstituted Tetrazoles | Structure-based synthesis using biphenyl vinyl isocyanide. rsc.org | Biphenyl. rsc.org | Discovery of potent candidates with sub-micromolar PD-L1 affinities, confirmed by biophysical testing and a cocrystal structure. rsc.org |

Tetrazole derivatives have demonstrated a broad spectrum of activity against various cancers and viruses. researchgate.netasianpubs.org The tetrazole ring is a stable, practically non-metabolized pharmacophore that has been incorporated into numerous compounds to develop novel anticancer and antiviral agents. nih.govasianpubs.org Hybrid molecules containing a tetrazole ring are a particular focus of research, as they have the potential to overcome drug resistance and improve efficacy. hilarispublisher.com For instance, various 1,2,3-triazolyl tetrazoles have been synthesized and evaluated for their anticancer properties, with some hybrids showing remarkable activity against cell lines like MCF-7. austinpublishinggroup.com Similarly, tetrazole-based molecules are being investigated as potential agents against viruses such as HIV and influenza. asianpubs.org

Table 4: Examples of Isopropyl Tetrazole Derivatives in Antiviral and Anticancer Research

| Compound Type | Target Disease | Specific Example/Finding | Research Highlight |

|---|---|---|---|